6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one
Description
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is a bicyclic ketone featuring a spirocyclic framework with a 1,4-dioxane ring fused to a cyclobutane moiety. The compound is characterized by a ketone functional group at position 7 and a methyl substituent at position 6. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol.
Properties
CAS No. |
54972-03-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
9-methyl-1,4-dioxaspiro[4.4]nonan-8-one |
InChI |
InChI=1S/C8H12O3/c1-6-7(9)2-3-8(6)10-4-5-11-8/h6H,2-5H2,1H3 |
InChI Key |
QRHAZSGXQJZZRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CCC12OCCO2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one generally involves the construction of the spirocyclic 1,4-dioxane framework followed by oxidation to introduce the ketone at the 7-position. The key synthetic approaches include:
Intramolecular Cyclization of Diols or Hydroxy Acids: Acid-catalyzed cyclization of appropriate diol precursors with ketones or aldehydes to form the spiroketal ring system.
Iodoetherification and Oxidation: Double intramolecular iodoetherification of methylidenic diols followed by oxidation to yield 1,7-dioxaspiro[4.4]nonan-6-ones, a closely related structural motif.
Radical Cyclization: Free radical-mediated cyclization techniques using triphenyltin hydride to stereoselectively assemble the spirocyclic core.
Michael Addition/Cyclization Sequences: Use of alkyl isocyanide–acetylenic ester zwitterionic adducts with pyrazolone derivatives to form spirocyclic ketones with related frameworks.
Representative Synthetic Route from Literature
A notable synthetic route described in the literature involves the following steps:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of methylidenic diols | Reaction of 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene with lithium powder and naphthalene in THF at −78 to 0 °C | Generation of diol intermediates |
| 2 | Double intramolecular iodoetherification | Treatment with iodine and silver(I) oxide in dioxane-water | Formation of 1,7-dioxaspiro[4.4]nonane ring system |
| 3 | Oxidation | Oxidation of spirocyclic intermediates | Formation of 1,7-dioxaspiro[4.4]nonan-6-ones (including methyl-substituted derivatives) |
This method yields the spiroketone with good stereoselectivity and moderate to good yields (approximately 50-70%) and has been reported in Tetrahedron Letters (2004).
Reduction and Purification
Reduction of the spiroketone to the corresponding spirocyclic alcohol (e.g., 1,4-dioxaspiro[4.4]nonan-6-ol) is commonly achieved using sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in anhydrous ether at low temperatures (0 °C to room temperature). Purification typically involves silica gel column chromatography using ethyl acetate/hexane gradients.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Acid-Catalyzed Cyclization of Diols | Diol precursors, ketone/aldehyde, BF₃·Et₂O | 0–60 °C, DCM or toluene | 50–70% | Mild conditions, good stereoselectivity | Requires pure precursors, sensitive to moisture |
| Iodoetherification + Oxidation | Iodine, Ag₂O, dioxane-water | Room temp to reflux | ~50% | High stereoselectivity, versatile | Multi-step, uses heavy metals |
| Radical Cyclization | Triphenyltin hydride, radical initiators | Ambient temperature | Moderate | Stereoselective | Toxic reagents, complex handling |
| Michael Addition/Cyclization | Alkyl isocyanide, pyrazolone derivatives | Mild to moderate heat | Moderate to good | Access to diverse derivatives | Requires specialized reagents |
Spectroscopic and Analytical Characterization Relevant to Preparation
Characterization of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one and intermediates is crucial to confirm successful synthesis:
¹H NMR: Signals for spirocyclic methine and methylene protons appear between δ 1.4–3.5 ppm; methyl substituent at position 6 typically shows a singlet near δ 1.0–1.2 ppm.
¹³C NMR: Spiro carbon resonates near δ 95–105 ppm; ketone carbonyl carbon appears around δ 200 ppm.
IR Spectroscopy: Strong carbonyl stretch at ~1700 cm⁻¹; ether C–O stretches near 1100 cm⁻¹; absence of hydroxyl stretch confirms ketone formation.
High-Resolution Mass Spectrometry (HRMS): Molecular ion peak consistent with C₉H₁₄O₃ (molecular weight ~170.20 g/mol) confirms molecular formula.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.20 g/mol |
| Core Structure | 1,4-Dioxaspiro[4.4]nonane with methyl at C-6, ketone at C-7 |
| Typical Solvents | Dichloromethane, toluene, tetrahydrofuran (THF), dioxane-water |
| Common Catalysts | Boron trifluoride diethyl etherate (BF₃·Et₂O), iodine/silver(I) oxide |
| Reaction Temperature | 0–60 °C |
| Purification Methods | Silica gel chromatography, recrystallization |
| Typical Yields | 50–70% |
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one has various applications in scientific research, including:
Biology: Its unique structure makes it a useful probe in studying biological systems and interactions.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors in a unique manner, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one and related spirocyclic compounds:
Key Observations
Spiro Ring Size and Substituent Position: The target compound’s [4.4]nonane system differs from the [4.5]decane framework in 6-methyl-1,4-dioxaspiro[4.5]decan-6-ol, which has a larger spiro ring. This increases molecular weight (172.22 vs. 156.18) and alters steric effects . Substituent positions significantly influence reactivity. For example, the ketone at position 7 in the target compound contrasts with the hydroxyl group at position 6 in the [4.5]decan analog, leading to differences in hydrogen-bonding capacity and nucleophilic reactivity.
Functional Group Impact: The carboxylic acid derivative (C₁₀H₁₆O₄) in exhibits higher polarity and acidity (pKa ~4-5) compared to the ketone, making it suitable for salt formation or coordination chemistry. The methanol substituent in 6-Methyl-1,4-dioxaspiro[4.4]nonane-2-methanol introduces a primary alcohol group, enhancing hydrophilicity (XlogP = 0.7) relative to the ketone .
Alkyl Chain Effects: The pentyl substituent in 6-pentyl-1,4-dioxaspiro[4.4]nonane increases lipophilicity (density = 0.97 g/cm³, boiling point = 236.8°C) compared to the methyl group in the target compound, suggesting utility in non-polar solvents or lipid-based systems .
Biological Activity
6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is an organic compound characterized by a unique spiro structure that incorporates a dioxane ring fused to a nonane framework. Its molecular formula is C9H14O3, with a molecular weight of approximately 156.181 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis.
Preliminary Findings
Research into the biological activity of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is still in the early stages, but preliminary studies suggest it may possess therapeutic properties. The compound's unique structure may influence its interactions with various biological targets, making it a candidate for pharmacological investigation.
The specific mechanisms through which 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one exerts its biological effects are not yet fully elucidated. However, it is hypothesized that the compound may interact with enzyme active sites or other molecular targets, potentially leading to significant biological responses.
Comparative Analysis with Related Compounds
To better understand the biological activity of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one, it can be compared with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,6-Dioxaspiro[4.4]nonane | C7H12O3 | Lacks methyl group; broader biological activity |
| 1,4-Dioxaspiro[4.4]nonan-6-ene | C8H12O3 | Contains a double bond; different reactivity |
| 6-Bromo-8,8-Dimethyl-1,4-Dioxaspiro[4.4]non-6-ene | C10H14BrO3 | Contains bromine; altered reactivity due to halogen |
| 1,4-Dioxaspiro[4.5]decane | C9H14O3 | Different ring size; distinct chemical properties |
The methyl substitution at the sixth position in 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one is particularly notable as it may influence its chemical behavior compared to these similar compounds.
Synthetic Routes and Applications
Several synthetic methods have been developed for the preparation of 6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one, which can be adapted for industrial applications while optimizing yield and purity. The compound's ability to act as a precursor in drug synthesis highlights its relevance in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
